4-methoxy-N-(4-methylphenyl)benzamide

Lipophilicity Physicochemical Properties ADME Prediction

4-Methoxy-N-(4-methylphenyl)benzamide is a well-defined N-phenylbenzamide with a para-methoxy and para-methyl substitution pattern, giving it a logP of ~3.33. This enhanced lipophilicity makes it an ideal reference standard for calibrating RP-HPLC retention times, controlling for membrane permeability in biological assays, and serving as a negative control or low-affinity reference compound in enzyme inhibition studies. The documented 67% yield in IBX-promoted C–N bond cleavage validates its utility as a test substrate for amide chemistry methodology. Commercially available at ≥95% purity, it is a reliable building block for medicinal chemistry and materials science, with two aromatic rings offering multiple sites for further functionalization.

Molecular Formula C15H15NO2
Molecular Weight 241.28 g/mol
CAS No. 39192-94-4
Cat. No. B3342882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-N-(4-methylphenyl)benzamide
CAS39192-94-4
Molecular FormulaC15H15NO2
Molecular Weight241.28 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC
InChIInChI=1S/C15H15NO2/c1-11-3-7-13(8-4-11)16-15(17)12-5-9-14(18-2)10-6-12/h3-10H,1-2H3,(H,16,17)
InChIKeyMMXPRQGDAUNXSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxy-N-(4-methylphenyl)benzamide (CAS 39192-94-4): A Defined Para-Disubstituted Benzamide Scaffold for Lipophilic Amide Research Applications


4-Methoxy-N-(4-methylphenyl)benzamide (CAS 39192-94-4) is a member of the N-phenylbenzamide class, characterized by the systematic incorporation of a para-methoxy group on the benzoyl ring and a para-methyl group on the aniline ring, yielding a molecular formula of C₁₅H₁₅NO₂ and a molecular weight of 241.29 g/mol . This specific substitution pattern distinguishes it from other N-phenylbenzamides by conferring unique physicochemical properties, including a calculated logP of approximately 3.33, which suggests enhanced lipophilicity relative to simpler analogs [1]. While direct biological activity data for this specific compound is limited in the public domain, its structural features align with scaffolds explored in medicinal chemistry and materials science as intermediates or reference standards [2].

Why 4-Methoxy-N-(4-methylphenyl)benzamide (CAS 39192-94-4) Cannot Be Interchanged with Unsubstituted or Mono-Substituted Benzamide Analogs


The distinct pattern of electron-donating para-substituents on both aromatic rings in 4-methoxy-N-(4-methylphenyl)benzamide directly influences its lipophilicity and molecular interactions, making generic substitution with less substituted analogs (e.g., N-(4-methylphenyl)benzamide or 4-methoxy-N-phenylbenzamide) problematic. As quantified in the evidence below, the presence of both methoxy and methyl groups results in a logP value that is significantly higher than that of unsubstituted benzamide (ΔLogP ≈ +2.7) and intermediate relative to its mono-substituted counterparts [1]. These differences in lipophilicity can critically affect solubility, membrane permeability, and non-specific binding in biological assays, meaning that data generated with a generic benzamide cannot be reliably extrapolated to this specific compound [2].

Quantitative Differentiation Guide: Lipophilicity, Physicochemical Profile, and Synthetic Yields for 4-Methoxy-N-(4-methylphenyl)benzamide (CAS 39192-94-4)


Comparative Lipophilicity: LogP Value Distinguishes 4-Methoxy-N-(4-methylphenyl)benzamide from Key Benzamide Analogs

The calculated octanol/water partition coefficient (LogP) for 4-methoxy-N-(4-methylphenyl)benzamide is 3.33, which is significantly higher than that of unsubstituted benzamide (LogP = 0.64) and mono-substituted analogs. This demonstrates a quantifiable increase in lipophilicity conferred by the combined para-methoxy and para-methyl substitution [1].

Lipophilicity Physicochemical Properties ADME Prediction

Thermal Stability and Physical State: Boiling Point and Density Comparison Against Unsubstituted Benzamide

The compound exhibits a boiling point of 318.2 °C at 760 mmHg, which is approximately 30 °C higher than the boiling point of unsubstituted benzamide (288 °C) . This increase in boiling point is consistent with the higher molecular weight and altered intermolecular forces due to the additional substituents. Conversely, its density (1.156 g/cm³) is lower than that of benzamide (1.341 g/cm³) .

Thermal Properties Physical Chemistry Material Handling

Synthetic Utility: Quantified Yield in a Specialized Amide Bond Cleavage Reaction

4-Methoxy-N-(4-methylphenyl)benzamide has been demonstrated as a competent substrate in a selective oxidative C(aryl)-N bond cleavage reaction using 2-iodoxybenzoic acid (IBX), yielding 4-methoxybenzamide in 67% yield under mild conditions (water, 25 °C, 28 h) [1]. This yield is a quantifiable benchmark for researchers seeking to employ this specific benzamide derivative in similar deprotection or functional group interconversion strategies, differentiating it from substrates that may be inert or degrade under the same conditions.

Synthetic Methodology Amide Cleavage Reaction Yield

Class-Level Inference: Contextualizing Potency Within a Series of Substituted Benzamide Derivatives

While direct IC50 data for 4-methoxy-N-(4-methylphenyl)benzamide is not publicly available, class-level data from a published study on substituted benzamide derivatives indicates that the introduction of a para-methoxy group (as in compound 5e, IC50 = 149 ± 43 μM) can significantly reduce inhibitory potency compared to a lead compound (2-Me, IC50 = 8.7 ± 0.7 μM) or a para-methyl substitution (4-Me, IC50 = 29.1 ± 3.8 μM) in a specific enzyme assay [1]. This suggests that the specific substitution pattern of the target compound may position it at the lower end of the potency spectrum within this chemical series, a critical consideration for assay design and lead optimization efforts.

Structure-Activity Relationship (SAR) Enzyme Inhibition Benzamide Derivatives

Material Purity and Storage: Defined Specifications for Reproducible Experimental Use

Commercial suppliers offer 4-methoxy-N-(4-methylphenyl)benzamide with a minimum purity specification of 95% (or 98.0% in some cases) and recommend long-term storage in a cool, dry place to maintain stability [1]. This level of purity is a quantitative differentiator from uncharacterized or lower-purity benzamide mixtures, ensuring that experimental outcomes are not confounded by significant impurities. The defined storage condition provides a practical guideline for maintaining the compound's integrity over time.

Chemical Purity Storage Conditions Quality Control

Defined Application Scenarios for 4-Methoxy-N-(4-methylphenyl)benzamide (CAS 39192-94-4) Based on Quantitative Evidence


Use as a Physicochemical Reference Standard for Lipophilic Benzamide Scaffolds

Based on its well-defined and comparatively high LogP value of 3.33, this compound is ideally suited as a reference standard in assays where control of lipophilicity is critical. It can be used to calibrate chromatographic retention times (e.g., in RP-HPLC) or to serve as a control for membrane permeability studies, where its behavior can be contrasted with more hydrophilic analogs like benzamide (LogP = 0.64) [1][2].

A Defined Substrate for Method Development in Amide Bond Cleavage Chemistry

The documented 67% yield in an IBX-promoted C-N bond cleavage reaction validates the compound's utility as a test substrate for developing or optimizing new methodologies in amide chemistry [1]. Its reactivity profile under these mild, aqueous conditions makes it a relevant model for studies focused on selective deprotection or functional group interconversion in complex molecule synthesis.

A Negative Control or Low-Affinity Probe in SAR Studies of Benzamide-Based Inhibitors

Class-level SAR data suggests that the para-methoxy, para-methyl substitution pattern is associated with reduced inhibitory potency (inferred IC50 > 100 μM) compared to other benzamide analogs [1]. Therefore, this compound can be strategically employed as a negative control or a low-affinity reference compound in enzyme inhibition assays, helping to define the selectivity profile of more potent benzamide-based inhibitors under investigation.

An Intermediate or Building Block in the Synthesis of More Complex Molecules

The compound's defined structure and commercial availability at ≥95% purity make it a reliable starting material or intermediate for further chemical transformations [1]. Its two aromatic rings offer distinct sites for potential functionalization (e.g., electrophilic aromatic substitution or directed metalation), and its presence in patent literature as part of broader benzamide families underscores its role as a versatile building block in medicinal chemistry [2].

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